molecular formula C11H13NO2 B15305631 3-(1,3-Dihydro-isoindol-2-yl)-propionic acid

3-(1,3-Dihydro-isoindol-2-yl)-propionic acid

Cat. No.: B15305631
M. Wt: 191.23 g/mol
InChI Key: MEYQHTNBBHRFSP-UHFFFAOYSA-N
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Description

3-(Isoindolin-2-yl)propanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. The structure of 3-(Isoindolin-2-yl)propanoic acid consists of an isoindoline ring attached to a propanoic acid moiety, making it a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isoindolin-2-yl)propanoic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline nucleus . This reaction is often carried out under mild conditions, with the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of 3-(Isoindolin-2-yl)propanoic acid may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Isoindolin-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(Isoindolin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-(Isoindolin-2-yl)propanoic acid stands out due to its unique combination of an isoindoline ring and a propanoic acid moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-(1,3-dihydroisoindol-2-yl)propanoic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)5-6-12-7-9-3-1-2-4-10(9)8-12/h1-4H,5-8H2,(H,13,14)

InChI Key

MEYQHTNBBHRFSP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1CCC(=O)O

Origin of Product

United States

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